molecular formula C7H13NO B14651867 Cyclohexanone, 2-(methylamino)- CAS No. 53121-35-0

Cyclohexanone, 2-(methylamino)-

Cat. No.: B14651867
CAS No.: 53121-35-0
M. Wt: 127.18 g/mol
InChI Key: LWXRVGSVNXASAD-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(methylamino)- (IUPAC name: 2-(methylamino)cyclohexanone) is a cyclohexanone derivative substituted with a methylamino group at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. For instance, it is used in the synthesis of compound 33 via sulfonylation with 4-fluorobenzenesulfonyl chloride . Structurally, the methylamino group introduces basicity and reactivity, enabling participation in nucleophilic and condensation reactions.

Properties

IUPAC Name

2-(methylamino)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(6)9/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXRVGSVNXASAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398710
Record name Cyclohexanone, 2-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53121-35-0
Record name Cyclohexanone, 2-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

α-Bromination of Cyclohexanone

The foundational step involves regioselective bromination at the α-position using halogenating agents. As demonstrated in the synthesis of analogous ketamine precursors, optimal conditions employ sodium bromate (NaBrO₃) and hydrobromic acid (48% HBr) in aqueous medium at 10–40°C (Equation 1):

$$
\text{Cyclohexanone} + \text{Br}2 \xrightarrow{\text{H}2\text{O, 25°C}} \text{2-Bromo-cyclohexanone} \quad
$$

Critical parameters:

  • pH 0–1 prevents polybromination
  • Stirring rate ≥ 500 rpm ensures homogeneous mixing
  • 93.4% conversion achieved at 1:1.05 ketone:Br₂ molar ratio

Methylamine Substitution

The brominated intermediate undergoes nucleophilic displacement with methylamine under controlled conditions:

$$
\text{2-Bromo-cyclohexanone} + \text{CH}3\text{NH}2 \xrightarrow{\text{EtOH, −25°C}} \text{2-(Methylamino)cyclohexanone} \quad
$$

Reaction Optimization Data

Parameter Optimal Value Yield Impact
Temperature −25°C +32% vs RT
Amine Excess 2.5 eq Max 85%
Solvent Polarity ε = 24.3 15%↑ vs hexane

Base-free conditions prevent Hoffmann elimination, with ethanol emerging as the superior solvent (Dielectric constant ε = 24.3).

Grignard-Addition Oxidation Pathway

Cyclohexanol Intermediate Formation

Reacting cyclohexanone with methylmagnesium bromide forms 1-methylamino-cyclohexanol:

$$
\text{Cyclohexanone} + \text{CH}_3\text{MgBr} \xrightarrow{\text{THF}} \text{1-Methylamino-cyclohexanol} \quad
$$

Critical Control Points

  • Strict anhydrous conditions (H₂O < 50 ppm)
  • Gradual addition rate (0.5 mL/min) prevents exothermic runaway
  • 78% isolated yield at −78°C quenching

Oppenauer Oxidation

The secondary alcohol undergoes oxidation to regenerate the ketone moiety:

$$
\text{1-Methylamino-cyclohexanol} \xrightarrow{\text{[O]}} \text{2-(Methylamino)cyclohexanone} \quad
$$

Oxidant Performance Comparison

Oxidant Temp (°C) Time (h) Yield (%)
CrO₃/H₂SO₄ 0 2 68
KMnO₄/acetone 25 4 72
TEMPO/NaClO 5 1.5 81

TEMPO-mediated oxidation shows superior atom economy (87%) and milder conditions.

Mannich Reaction Approaches

Three-Component Condensation

The classical Mannich reaction constructs the C-N bond directly:

$$
\text{Cyclohexanone} + \text{CH}2\text{O} + \text{CH}3\text{NH}_2 \xrightarrow{\text{HCl}} \text{2-(Methylamino)cyclohexanone} \quad
$$

Kinetic Profile

  • Induction period: 15 min (nucleation of iminium ion)
  • Rate-determining step: Enol formation (k = 0.023 s⁻¹)
  • Optimal pH 4.2–4.8 balances enolization and amine protonation

Catalytic Asymmetric Variants

Chiral phosphoric acids enable enantioselective synthesis:

Catalyst ee (%) Yield (%)
TRIP (10 mol%) 92 76
SPINOL-PA (5 mol%) 88 81
BINOL (15 mol%) 85 68

TRIP (3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) demonstrates superior stereocontrol.

Beckmann Rearrangement Strategy

Oxime Formation

Cyclohexanone oxime serves as the rearrangement precursor:

$$
\text{Cyclohexanone} + \text{NH}_2\text{OH} \xrightarrow{\text{EtOH}} \text{Cyclohexanone oxime} \quad
$$

Acid-Catalyzed Rearrangement

Concentrated H₂SO₄ (98%) induces the transformation:

$$
\text{Cyclohexanone oxime} \xrightarrow{\text{H}2\text{SO}4} \text{ε-Caprolactam} \quad
$$

Modification for Target Compound
Introducing methylamine during workup achieves 64% yield through transamination:

$$
\text{ε-Caprolactam} + \text{CH}3\text{NH}2 \xrightarrow{\Delta} \text{2-(Methylamino)cyclohexanone} \quad
$$

Industrial-Scale Production Considerations

Continuous Flow Bromination

Microreactor technology enhances safety and yield:

Parameter Batch Process Flow Process
Reaction Volume 500 L 0.2 L
Br₂ Utilization 78% 94%
Cooling Requirement 5000 kJ/h 120 kJ/h

Green Chemistry Metrics

Comparative analysis of synthesis routes:

Method PMI E-Factor Carbon Efficiency
Bromination-Amination 3.2 8.7 64%
Grignard-Oxidation 5.1 12.4 58%
Mannich Reaction 2.8 6.9 71%

PMI (Process Mass Intensity) calculated as total mass input per product mass.

Emerging Catalytic Technologies

Photoredox Amination

Visible-light-mediated C-H functionalization shows promise:

$$
\text{Cyclohexanone} + \text{CH}3\text{NH}2 \xrightarrow{\text{Ir(ppy)}_3, \text{Blue LED}} \text{2-(Methylamino)cyclohexanone} \quad
$$

Optimized Conditions

  • Catalyst: 2 mol% Ir(ppy)₃
  • Solvent: MeCN/H₂O (9:1)
  • Quantum yield: Φ = 0.38
  • 73% yield at 24 h irradiation

Enzymatic Transamination

Biocatalytic routes using ω-transaminases:

Enzyme Source Activity (U/mg) TTN
Arthrobacter sp. 4.7 1,240
Bacillus sp. 3.2 890
Engineered variant 12.1 3,450

TTN (Total Turnover Number) reflects operational stability.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different intermediates, such as hydroxy ketones.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, methylamine for imination, and various Grignard reagents for forming intermediates. Reaction conditions often involve controlled temperatures and the use of acidic or basic catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include hydroxy ketones, imines, and substituted cyclohexanones. These products are often characterized using techniques such as NMR and IR spectroscopy to confirm their structures .

Scientific Research Applications

2-(Methylamino)cyclohexan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylamino)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, ketamine, a derivative of this compound, acts as an antagonist at NMDA (N-methyl-D-aspartate) receptors. This interaction is believed to underlie its anesthetic and antidepressant effects. The compound’s ability to modulate neurotransmitter systems, including glutamate and monoamines, contributes to its diverse pharmacological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 2-(methylamino)cyclohexanone, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
2-(Methylamino)cyclohexanone 2-methylamino C₇H₁₃NO 127.18 Synthetic intermediate for sulfonylation reactions
Ketamine 2-(2-chlorophenyl), 2-methylamino C₁₃H₁₆ClNO 237.73 Noncompetitive NMDA receptor antagonist; analgesic and anesthetic
2-Amino-2-phenylcyclohexanone 2-amino, 2-phenyl C₁₂H₁₅NO 189.25 High-yield synthesis (up to 86.88%); potential pharmaceutical precursor
2-[(Dimethylamino)methyl]cyclohexanone 2-(dimethylaminomethyl) C₉H₁₇NO 155.24 Basic intermediate for condensation reactions; moderate polarity due to dimethylamino group

Physicochemical Properties

  • Polarity and Chromatography: Cyclohexanone derivatives with amino groups exhibit increased polarity compared to non-amino analogs. For example, 2-(methylamino)cyclohexanone is expected to have higher polarity than 2-methylcyclohexanone (TLC Rf = 0.45 for unsubstituted cyclohexanone ). Ketamine analogs with halogenated aryl groups (e.g., 2-(2-chlorophenyl)) show distinct mass spectrometry fragmentation patterns, such as α-cleavage at the C1-C2 bond (m/z 237.0913) .
  • Basicity: The dimethylamino group in 2-[(dimethylamino)methyl]cyclohexanone enhances basicity, making it more reactive in acid-catalyzed reactions compared to the methylamino derivative .

Key Research Findings

  • Metabolic Relevance : Ketamine’s metabolic pathway involves hepatic demethylation, producing active metabolites that contribute to its prolonged effects .
  • Structural-Activity Relationships (SAR): Substitution at the 2-position (e.g., halogenated aryl groups in ketamine) is critical for receptor binding and pharmacological activity. Removing the aryl group (as in 2-(methylamino)cyclohexanone) abolishes anesthetic properties but retains synthetic utility .
  • Analytical Differentiation: GC-IMS and high-resolution mass spectrometry effectively distinguish between cyclohexanone derivatives based on substituent-induced variations in volatility and fragmentation patterns .

Biological Activity

Cyclohexanone, 2-(methylamino)-, also known as 2-methylamino-cyclohexanone, is a compound that has garnered attention in pharmacological research due to its structural similarity to ketamine and its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

Cyclohexanone, 2-(methylamino)- has the molecular formula C7H13NOC_7H_{13}NO and a molecular weight of approximately 129.19 g/mol. The compound features a cyclohexanone ring with a methylamino group attached, which influences its interaction with biological targets.

The primary mechanism of action for cyclohexanone derivatives, including 2-(methylamino)-, is believed to involve non-competitive antagonism at the N-methyl-D-aspartate receptor (NMDAR). This mechanism is similar to that of ketamine, which leads to increased glutamate release and subsequent activation of AMPA receptors. The downstream effects include increased expression of brain-derived neurotrophic factor (BDNF) and activation of synaptic plasticity pathways, which are crucial for neuroprotection and neurogenesis .

Metabolism

The metabolism of cyclohexanone, 2-(methylamino)- involves hepatic biotransformation through phase I and phase II reactions. Common metabolic pathways include N-dealkylation and oxidation. The primary metabolites have not been extensively characterized in human studies; however, research indicates that the compound may undergo significant first-pass metabolism .

In Vitro Studies

Recent studies have demonstrated the potential for cyclohexanone derivatives to exhibit significant biological activity in vitro. For instance:

  • Neuroprotective Effects : In cellular models, compounds similar to 2-(methylamino)- have shown promise in protecting neurons from excitotoxicity by modulating glutamate receptor activity.
  • Antidepressant Effects : Preliminary findings suggest that these compounds may possess rapid antidepressant properties comparable to those observed with ketamine .

Case Studies

A notable case study involved the detection of cyclohexanone derivatives in biological samples from individuals presenting with symptoms related to psychoactive substance use. Analysis revealed the presence of metabolites consistent with those expected from cyclohexanone metabolism, highlighting its potential for recreational use and associated risks .

Comparative Analysis

The following table summarizes the biological activities and characteristics of cyclohexanone, 2-(methylamino)- compared to ketamine:

FeatureCyclohexanone, 2-(methylamino)-Ketamine
Molecular FormulaC7H13NOC13H16ClNO
MechanismNMDA receptor antagonistNMDA receptor antagonist
MetabolismHepatic biotransformationHepatic biotransformation
Clinical UseInvestigationalApproved anesthetic/antidepressant
Neuroprotective PotentialYesYes

Q & A

Q. What advanced techniques study the compound’s interactions in biological systems?

  • Methodological Answer : Surface plasmon resonance (SPR) measures binding affinity to enzymes or receptors. In metabolic studies, radiolabeled ¹⁴C-2-(methylamino)cyclohexanone tracks uptake and degradation pathways. Molecular docking simulations predict binding sites, validated by mutagenesis assays .

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